molecular formula C23H28N2O6 B8463582 N-Boc-Tyr(Bn)-Gly-OH CAS No. 41296-45-1

N-Boc-Tyr(Bn)-Gly-OH

Cat. No.: B8463582
CAS No.: 41296-45-1
M. Wt: 428.5 g/mol
InChI Key: HMFRNPJSLXUTDH-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Utilizing N-tert-Butoxycarbonyl and O-Benzyl Protecting Groups in Peptide Synthesis Strategies

The choice of protecting groups is paramount to the success of any peptide synthesis. The strategy employed for N-Boc-Tyr(Bn)-Gly-OH involves the use of two distinct protecting groups: the N-tert-butoxycarbonyl (Boc) group and the O-benzyl (Bn) group. This combination is a classic example of a "quasi-orthogonal" protection scheme. Current time information in Bangalore, IN.

The N-tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality of the tyrosine residue. It is stable under a wide range of reaction conditions but can be readily removed with moderately strong acids, such as trifluoroacetic acid (TFA). sigmaaldrich.com This allows for the selective deprotection of the N-terminus, enabling the subsequent coupling of the next amino acid in the sequence.

The O-benzyl (Bn) group serves to protect the hydroxyl group of the tyrosine side chain. The benzyl (B1604629) ether is stable to the acidic conditions used for Boc removal, preventing unwanted side reactions at the phenolic hydroxyl group. vulcanchem.com However, the benzyl group can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF), or through hydrogenolysis. This differential lability between the Boc and Bn groups is the cornerstone of the quasi-orthogonal strategy, allowing for the sequential removal of the protecting groups. Current time information in Bangalore, IN.

A potential side reaction associated with the O-benzyl group on tyrosine is acid-catalyzed migration of the benzyl group from the phenolic oxygen to the aromatic ring. vulcanchem.com This can be minimized by carefully controlling the acid concentration and the duration of the deprotection step. vulcanchem.com

Overview of this compound as a Key Synthetic Intermediate in Peptide Elongation

This compound is a valuable intermediate for the introduction of a Tyr-Gly motif into a growing peptide chain. The presence of the pre-formed peptide bond between tyrosine and glycine (B1666218) streamlines the synthesis process. Glycine, with its lack of a side chain, provides conformational flexibility to the peptide backbone.

This dipeptide has proven instrumental in the synthesis of various biologically active peptides. For instance, it has been utilized in the production of tyrosine-rich peptides, such as vasopressin analogs and fragments of amyloid-β. vulcanchem.com In one notable example, this compound was a key building block in the synthesis of a 24-mer peptide containing six tyrosine residues, where it facilitated the efficient incorporation of these multiple tyrosine units. vulcanchem.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 41296-45-1 vulcanchem.commolaid.com
Molecular Formula C23H28N2O6 vulcanchem.com
Molecular Weight 428.48 g/mol

Comparative Yields in the Synthesis of this compound

The efficiency of this compound synthesis can vary significantly depending on the coupling reagents used. The following table, with data adapted from a 2021 study by Chen and Yu, illustrates these differences. vulcanchem.com

Coupling ReagentReaction TimeYield (%)Epimerization (%)
EDC/HOBt60 min654.2
HATU/DIEA30 min703.8
CTPA (in [emim][Boc-Tyr(Bn)])15 min950.9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41296-45-1

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C23H28N2O6/c1-23(2,3)31-22(29)25-19(21(28)24-14-20(26)27)13-16-9-11-18(12-10-16)30-15-17-7-5-4-6-8-17/h4-12,19H,13-15H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1

InChI Key

HMFRNPJSLXUTDH-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NCC(=O)O

Origin of Product

United States

Methodological Advances in the Chemical Synthesis of N Boc Tyr Bn Gly Oh

Strategies for Peptide Bond Formation Preceding N-Boc-Tyr(Bn)-Gly-OH Formation

Solution-phase peptide synthesis (SolPPS), also known as liquid-phase peptide synthesis (LPPS), represents a traditional and versatile approach to peptide bond formation. ambiopharm.com This method is often favored for producing high-quality shorter peptide sequences, such as dipeptides, and can be more economical as it may allow for the use of stoichiometric amounts of reagents rather than the large excesses required in other methods. ambiopharm.commdpi.com

Recent advancements in SolPPS have focused on identifying more efficient and "green" coupling reagents that promote rapid peptide bond formation with minimal side reactions. rsc.org One such reagent is cyclic propylphosphonic anhydride (B1165640) (T3P®), which facilitates amidation in minutes with high efficiency and no epimerization, generating water-soluble by-products that simplify purification. mdpi.comresearchgate.net Studies have demonstrated the effectiveness of T3P® for coupling both N-Boc and N-Fmoc protected amino acids. mdpi.com The reaction mechanism is considered biomimetic, resembling the activation of carboxylic moieties by ATP-grasp enzymes. researchgate.net Other standard coupling systems used in SolPPS for dipeptide synthesis include the use of dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org

Despite its advantages for producing high-purity intermediates, a significant drawback of traditional SolPPS is the often tedious purification required after each step, which can involve large volumes of solvents for extraction and chromatography. researchgate.netresearchgate.netnih.gov

Table 1: Selected Coupling Reagents in Solution-Phase Dipeptide Synthesis

Coupling Reagent Key Features Relevant Findings
T3P® Fast reaction times, high efficiency, no epimerization, water-soluble by-products. mdpi.comrsc.org Promotes peptide bond formation in minutes; successfully used for iterative synthesis of a pentapeptide. mdpi.com
DCC/HOBt Standard and widely used coupling system. Mediates the coupling of N-Boc protected amino acids with amino acid methyl esters. rsc.org
TBTU Effective coupling reagent used in standard conditions. Used with triethylamine (B128534) (Et3N) in dichloromethane (B109758) (DCM) for dipeptide and tripeptide synthesis. nih.gov

In the context of synthesizing this compound, SPPS can be adapted to couple Boc-Tyr(Bn)-OH to a glycine-loaded resin. Modern workflows often utilize pre-loaded Wang or Merrifield resins for this purpose. vulcanchem.com A significant methodological advance involves the use of Boc-protected amino acid ionic liquids as both solvents and reactants, which can accelerate coupling kinetics. vulcanchem.com One study demonstrated that using the thiophosphoramide reagent CTPA within a [emim][Boc-Tyr(Bn)] ionic liquid system led to a 95% yield for dipeptide formation in just 15 minutes, a substantial improvement over traditional coupling agents. vulcanchem.com A key challenge in syntheses involving benzyl-protected tyrosine is the potential for the benzyl (B1604629) group to migrate from the phenolic oxygen to the aromatic ring under prolonged exposure to strong acids, such as the trifluoroacetic acid (TFA) used for Boc deprotection. vulcanchem.com

Table 2: Comparative Yields in Dipeptide Synthesis Using Different SPPS Coupling Reagents

Coupling Reagent Reaction Time Yield (%) Epimerization (%)
EDC/HOBt 60 min 65% 4.2%
HATU/DIEA 30 min 70% 3.8%
CTPA (in [emim][Boc-Tyr(Bn)]) 15 min 95% 0.9%

Data sourced from Chen and Yu (2021). vulcanchem.com

Mechanochemistry, particularly through high-energy ball milling, is an emerging and sustainable technique for chemical synthesis that can proceed in the absence of bulk solvents. chemrxiv.orgresearchgate.net This approach utilizes mechanical force to induce chemical reactions. researchgate.net Research has shown that combining mechanical forces with prebiotically plausible minerals, such as titanium dioxide (TiO2), can enable the oligomerization of unactivated amino acids like glycine (B1666218) at ambient temperatures. chemrxiv.orgscispace.comresearchgate.net

A notable finding in mechanochemical peptide synthesis is the role of the cyclic dipeptide, diketopiperazine (DKP). While often considered a dead-end side product in solution-phase synthesis, DKP can be a productive intermediate under mechanochemical conditions, where it can be activated and serve as a source for longer oligomers. chemrxiv.orgscispace.com Furthermore, mechanoenzymatic strategies have been developed, using enzymes like papain as catalysts in ball mills to form dipeptides. researchgate.netrsc.org Despite the high-energy environment, the enzyme remains stable and efficient. researchgate.netrsc.org These solvent-free methods offer advantages in reducing waste and can sometimes achieve nearly 100% yields, lessening the need for extensive purification. researchgate.net

Microwave-assisted synthesis has been successfully employed to accelerate peptide bond formation significantly. researchgate.net This technique has been applied to solution-phase synthesis, where it dramatically reduces reaction times compared to conventional heating methods. mdpi.com

Studies have shown that N-Boc-protected dipeptides can be synthesized with high yields (ranging from 70% to 94%) in reaction times of only 20 to 40 minutes when using microwave irradiation. mdpi.com A novel method combines titanium tetrachloride (TiCl4) as a condensing agent with microwave heating to efficiently form dipeptide systems. mdpi.com The reaction conditions are compatible with various amino acid side chains and common N-terminal protecting groups, including Fmoc, Boc, and Z (benzyloxycarbonyl), while preserving the chiral integrity of the substrates. researchgate.netmdpi.com This rapid and high-yield cyclization of unprotected dipeptides in water has also been demonstrated. thieme-connect.com

Table 3: Microwave-Assisted Synthesis of Protected Dipeptide Methyl Esters

N-Terminal Protecting Group Reaction Time (min) Yield Range (%)
N-Fmoc 20-35 85-95%
N-Boc 20-40 70-94%
N-Z 30-35 65-81%

Data is based on reactions using TiCl4 as a condensing agent with microwave heating. mdpi.com

Mechanochemical Synthesis Techniques for Peptide Bond Formation

Selective Protecting Group Introduction Strategies for Constituent Amino Acids

The successful synthesis of this compound relies on the precise and stable protection of reactive functional groups. The N-terminus of the tyrosine residue must be protected to prevent self-polymerization during the coupling reaction.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group in peptide synthesis. ontosight.aipeptide.com Its function is to prevent the amino group from participating in unwanted side reactions during the formation of the peptide bond. ontosight.ai The Boc group is typically introduced by reacting the amino acid, in this case, L-Tyrosine, with di-tert-butyl pyrocarbonate (Boc₂O) under basic conditions. rsc.orgrsc.org

A common laboratory procedure involves dissolving L-Tyrosine in a mixture of dioxane and water with a base such as potassium carbonate (K₂CO₃). rsc.org The solution is cooled before Boc₂O is added, and the reaction is stirred overnight. This method has been reported to produce N-Boc-L-Tyrosine in high yield (94%). rsc.org The Boc group is stable under the conditions required for peptide coupling but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), to liberate the free amine for the next coupling step in an iterative synthesis. rsc.org In addition to the N-terminal Boc group, the target compound this compound also features a benzyl (Bn) ether protecting the side-chain hydroxyl group of tyrosine. peptide.com This Bzl group is generally stable but can be partially cleaved by TFA, necessitating careful control of deprotection conditions to avoid premature removal or side reactions like benzyl group migration. vulcanchem.compeptide.com

Table 4: Example Protocol for N-terminal Boc Protection of L-Tyrosine

Reactants Reagents/Solvents Conditions Yield
L-Tyrosine, Di-tert-butyl pyrocarbonate (Boc₂O) Potassium carbonate (K₂CO₃), Dioxane/Water (1:1) Stirred at room temperature overnight. 94%

Data from a reported synthetic procedure. rsc.org

O-Benzyl Side-Chain Protection of L-Tyrosine Phenolic Hydroxyl Group

The protection of the phenolic hydroxyl group of L-Tyrosine is a crucial step to prevent unwanted side reactions during peptide synthesis. The benzyl (Bn) group is a widely used protecting group for this purpose. acs.org The O-benzylation of tyrosine is typically achieved through Williamson ether synthesis, where the phenoxide ion of tyrosine reacts with a benzyl halide. mtu.edu

Several methods have been developed to perform this benzylation. One common approach involves the use of a copper(II) complex of L-Tyrosine, which is then reacted with benzyl bromide. mtu.edu This method offers selectivity for the phenolic hydroxyl group. Another strategy involves reacting N-protected tyrosine, such as N-Boc-L-tyrosine, with benzyl bromide in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). google.comasianpubs.org While effective, this method requires subsequent deprotection of the N-terminus if the final product is desired with a free amine. google.com

Reagent/CatalystBaseSolventKey Features
Benzyl bromideK2CO3 or Cs2CO3AcetoneHigh yield but requires protection/deprotection of amino and carboxyl groups. google.com
Benzyl chlorideSodium methoxideMethanol (B129727)Direct benzylation of N-Boc-tyrosine. google.com
Copper(II) sulfateNaOHMethanol/WaterForms a copper complex to direct benzylation. mtu.edu
π-allyl palladium complex--Transition metal-mediated O-alkylation. nih.gov

Considerations for Glycine C-terminal Carboxylic Acid Functionalization

The functionalization of the C-terminal carboxylic acid of glycine is a critical step in the synthesis of this compound and subsequent peptide elongation. The carboxylic acid group is typically protected as an ester, such as a methyl or benzyl ester, during the coupling reaction to prevent it from reacting with the activated N-Boc-Tyr(Bn)-OH. smolecule.comwikipedia.org

In solid-phase peptide synthesis (SPPS), the C-terminal amino acid, in this case, glycine, is often anchored to a resin support. rsc.org This allows for the sequential addition of amino acids to the N-terminus. However, for the synthesis of the dipeptide in solution, a C-terminal protecting group on glycine is necessary. The choice of the protecting group is important as it must be stable during the coupling reaction and selectively removable without affecting the N-Boc and O-benzyl protecting groups. For instance, a benzyl ester can be removed by hydrogenolysis, which typically does not affect the Boc group. wikipedia.org

A significant challenge in the activation of the C-terminal carboxylic acid for coupling is the risk of epimerization, particularly through oxazolone (B7731731) formation. nih.gov This is a concern when the synthesis is performed in the N-to-C direction. nih.gov To mitigate this, coupling reagents that minimize racemization, such as carbodiimides (e.g., EDC) in the presence of additives like HOBt, are often employed. smolecule.comacademie-sciences.fr

Recent advances have explored direct C-terminal functionalization methods. For example, copper-catalyzed α-functionalization can introduce various groups to the terminal glycine moiety of small peptides. pnas.org Additionally, methods for on-resin C-terminal functionalization have been developed, allowing for the modification of the peptide after its assembly on a solid support. researchgate.net

Functionalization StrategyKey Considerations
Esterification (e.g., methyl, benzyl)Protection against unwanted side reactions during coupling; orthogonal deprotection. smolecule.comwikipedia.org
Solid-Phase Synthesis AnchoringAllows for sequential peptide elongation; risk of epimerization. rsc.orgnih.gov
Direct Cα-FunctionalizationEnables late-stage modification of the glycine residue. pnas.orgrsc.org
Enzymatic LigationOffers high specificity for C-terminal modification. researchgate.net

Role and Application of N Boc Tyr Bn Gly Oh in Advanced Peptide Synthesis Strategies

Integration into Boc/Benzyl (B1604629) (Boc/Bn) Peptide Synthesis Protocols

The Boc/Bn strategy is a classical approach in peptide chemistry, relying on graded acid lability for the selective removal of protecting groups. beilstein-journals.orgbiosynth.com The temporary Nα-Boc group is cleaved with acids like trifluoroacetic acid (TFA), while the semi-permanent benzyl-based side-chain protecting groups and the resin linker require a much stronger acid, such as hydrofluoric acid (HF), for removal. beilstein-journals.orgdu.ac.in N-Boc-Tyr(Bn)-Gly-OH is designed to integrate seamlessly into this methodology for both solid-phase and solution-phase applications.

Application in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the peptide is assembled on an insoluble polymer support. rsc.org The use of this compound allows for the introduction of two amino acid residues in a single coupling step, which enhances efficiency. The synthesis begins with the C-terminal amino acid anchored to a resin, such as a Merrifield or Wang resin. vulcanchem.comacs.org The peptide chain is then elongated by a cycle of Nα-Boc deprotection followed by the coupling of the next protected amino acid.

When using this compound, its free carboxyl group is activated by a coupling reagent and reacted with the free amine of the resin-bound peptide. Common coupling reagents used in Boc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) or uronium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). pnas.orgresearchgate.net Following the coupling, any unreacted amines are often capped to prevent the formation of deletion sequences. The cycle is repeated until the desired peptide is assembled. The final step involves treatment with a strong acid like HF to simultaneously cleave the peptide from the resin and remove the benzyl side-chain protecting group from the tyrosine residue. beilstein-journals.org

Recent research has explored novel systems to improve coupling efficiency. For instance, using Boc-protected amino acid ionic liquids as both solvent and reactant in conjunction with the coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide (CTPA) has been shown to significantly accelerate amide bond formation, achieving high yields rapidly without the need for an external base. nih.govrsc.org

Table 1: Comparison of Coupling Reagents in a Model SPPS Reaction
Coupling Reagent/SystemTypical ConditionsReported YieldKey Characteristics
EDC/HOBtDMF, with DIEA~35% (in 15 min)Classic carbodiimide (B86325) method, can be slow.
HATU/DIEADMF~70% (in 15 min)Efficient uronium salt reagent, but requires base which can increase epimerization. nih.gov
PyBOP/DIEADMF~65% (in 15 min)Common phosphonium salt reagent, effective but requires base. nih.gov
CTPA in [emim][Boc-Ala]Ionic Liquid (80% in DMF)~95% (in 15 min)Rapid, high-yield coupling without added base, minimizing epimerization. nih.govrsc.org

Application in Solution-Phase Peptide Synthesis (SolPPS)

Solution-phase peptide synthesis (SolPPS) is often the method of choice for producing shorter peptides or peptide fragments on a larger scale. acs.org this compound is well-suited for this approach. In SolPPS, all reactants are dissolved in an appropriate organic solvent. The synthesis involves sequentially coupling protected amino acids or fragments, with a purification step after each reaction to remove excess reagents and by-products.

A notable example is the use of Boc-protected monomers in the synthesis of the pentapeptide Leu-Enkephalin. mdpi.comresearchgate.net Research has demonstrated the high efficiency of propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent in such syntheses. acs.orgcore.ac.uk T3P® promotes rapid and clean amide bond formation with minimal racemization, and its by-products are water-soluble, simplifying the workup procedure. acs.orgmdpi.com The process involves coupling the N-Boc-protected amino acid (or dipeptide like this compound) to an amino acid ester. The Boc group is then removed with TFA, and the resulting amine is coupled with the next N-Boc-amino acid, repeating the cycle until the peptide is complete. researchgate.net

Table 2: Representative Conditions for a T3P®-Mediated Coupling Step in SolPPS
ComponentRoleExample Reagents & Solvents
N-Protected ComponentAmine-protected acidThis compound
C-Protected ComponentCarboxyl-protected amineH-Gly-Gly-Phe-Leu-OMe
Coupling ReagentCarboxyl ActivatorT3P®
BaseNeutralizing AgentDIPEA (N,N-Diisopropylethylamine)
SolventReaction MediumDCM (Dichloromethane)
DeprotectionBoc-group removalTFA (Trifluoroacetic acid) in DCM

Data derived from iterative synthesis protocols for Leu-Enkephalin. mdpi.comresearchgate.net

Sequential Coupling Methodologies Utilizing this compound

Sequential coupling refers to the step-by-step elongation of a peptide chain. The use of a dipeptide building block like this compound streamlines this process by adding two residues at once, reducing the number of synthetic cycles. This is particularly advantageous in convergent synthesis strategies, where smaller, pre-synthesized peptide fragments are coupled together.

For example, in a solution-phase synthesis of a tetrapeptide, a tripeptide fragment (H-Tic-Phe-Phe-OBn) was used as the amine component, to which N-Boc-Tyr(Bn)-OH was coupled to form the final product. acs.orgresearchgate.net This demonstrates a fragment condensation approach where a protected di- or tripeptide is coupled to another fragment. Employing this compound in such a strategy would involve coupling it to a C-terminally protected dipeptide or larger fragment, thereby efficiently constructing a larger peptide chain. This method, which combines elements of stepwise elongation and fragment condensation, is a powerful tool for assembling complex sequences. mdpi.com

Contribution to the Synthesis of Complex Peptide Architectures

The strategic use of protected dipeptides is crucial for the successful synthesis of complex peptides, which may be prone to aggregation or contain difficult sequences. This compound serves as a valuable component in building such elaborate structures, including long linear peptides and hybrid molecules containing non-standard residues.

Linear Peptide Elongation Strategies Incorporating this compound

The construction of long linear peptides via SPPS is often hampered by aggregation of the growing peptide chain, leading to poor solvation and incomplete coupling reactions. chempep.comiris-biotech.de The incorporation of dipeptide units can help mitigate these issues. While pseudoproline dipeptides are specifically designed to disrupt secondary structures, the general principle of using any dipeptide building block like this compound can improve synthetic outcomes by reducing the number of cycles and potential side reactions. chempep.comgoogle.com

Hybrid/Mixed Peptide Synthesis Pathways Using this compound Components

Hybrid peptides, which incorporate non-natural amino acids or altered backbones, are of significant interest for their enhanced proteolytic stability and unique structural properties. bohrium.comresearchgate.net this compound and its constituent protected amino acids are valuable starting materials for creating these complex architectures.

One clear application is in the synthesis of α,β-hybrid peptides, where both α- and β-amino acids are present in the sequence. In one study, a protected tyrosine derivative, N-Boc-O-benzyl-Tyrosine, was used as a building block in the solution-phase synthesis of mixed peptides, including a tripeptide N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH3. nih.gov This demonstrates how a Boc/Bn-protected tyrosine can be integrated into a sequence containing unnatural β-amino acids. The synthesis involved standard coupling reagents like EDC/HOBt to form the peptide bonds between the different residue types.

Table 3: Example of a Hybrid Peptide Synthesis Incorporating a Protected Tyrosine
Starting Protected Amino AcidCoupling PartnerResulting Hybrid Peptide FragmentYield
N-Boc-O-Bz-α-TyrosineH-α-Gly-β-Leu-OCH3N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu-OCH3Not specified for this specific step, but related peptide syntheses in the study reported yields around 70-90%. nih.gov

This pathway illustrates the integration of standard protected α-amino acids into sequences with β-amino acids to form hybrid structures. nih.gov

Furthermore, fragments synthesized using the Boc/Bn strategy, potentially incorporating this compound, can be used in convergent strategies like Native Chemical Ligation (NCL). In NCL, a peptide fragment with a C-terminal thioester is ligated to another fragment with an N-terminal cysteine, a powerful method for creating very large proteins. acs.org The Boc/Bn approach is fully compatible with the synthesis of the required peptide thioester fragments. pnas.org

Macrocyclization Strategies Employing Derived Peptides

Macrocyclization is a critical strategy in medicinal chemistry to enhance the stability, target affinity, and cell permeability of peptides. Current time information in Bangalore, IN. Peptides derived from the this compound unit can be employed in various cyclization methodologies, which are broadly categorized by the location of the bond formation: head-to-tail, head-to-side-chain, tail-to-side-chain, and side-chain-to-side-chain. nih.govmdpi.com The Tyr-Gly motif within a linear precursor peptide provides unique opportunities for several of these strategies.

Head-to-Tail Cyclization: This is the most common approach, forming a standard amide bond between the N- and C-termini of a linear peptide. nih.govmdpi.com The synthesis of a linear peptide using this compound as a starting point is advantageous because the C-terminal glycine (B1666218) minimizes the risk of racemization during the activation step required for cyclization. polypeptide.com Various coupling reagents are used for this lactamization, with the choice depending on the peptide sequence and desired reaction conditions. For instance, in the synthesis of cyclosquamosin D analogs, linear precursors were cyclized using PyBOP and HOBt in the presence of DIEA. nih.gov Other studies investigating cyclization between glycine and tyrosine residues have utilized reagents like BOP (benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphoniumhexafluorophosphate) and BOPCl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) to achieve high yields. nih.govmdpi.com

Side-Chain-Based Cyclization: The tyrosine residue within the dipeptide offers a reactive handle for cyclization involving its side-chain. A notable, though less common, strategy is the formation of biaryl ether linkages between two tyrosine residues or a tyrosine and a hydroxyphenylglycine within a peptide sequence. peptide.com This creates a highly constrained cyclic structure found in several natural products with potent biological activity. peptide.com

Novel Cyclization Chemistries: Innovative methods have been developed that directly leverage the Tyr-Gly linkage. One such strategy involves assembling a linear peptide on a tyrosine-glycine resin and incorporating an α-amino aldehyde at the C-terminus. nih.gov Upon cleavage from the resin, the newly accessible C-terminal aldehyde can react with the N-terminal amine to form an imine, leading to spontaneous cyclization in aqueous buffer. nih.gov

Table 1: Examples of Reagents and Conditions for Macrocyclization of Peptides Containing Tyr and/or Gly Residues

Peptide Type / Target Cyclization Strategy Reagents Yield Reference(s)
Cyclosquamosin D Analogs Head-to-Tail PyBOP, HOBt, DIEA Good nih.gov
Polyketide-Peptide Hybrid Head-to-Tail (Gly-Tyr site) BOPCl 75% nih.govmdpi.com
Polyketide-Peptide Hybrid Head-to-Tail (Polyketide-Gly site) BOP 77% nih.govmdpi.com
Generic Peptide Imine Formation N-terminal amine, C-terminal aldehyde Variable nih.gov
Segetalin Analogs Enzymatic (PCY1) Peptide Cyclase 1 (PCY1) ~90% royalsocietypublishing.org

Enabling Role in Convergent Synthesis Approaches for Peptide Segments

For the synthesis of large proteins or particularly challenging sequences, a convergent strategy is often superior to linear, one-residue-at-a-time synthesis. thieme-connect.deucl.ac.uk This approach involves the chemical ligation of several smaller, fully characterized peptide fragments. ucl.ac.ukethz.ch this compound is an ideal component for creating these fragments, particularly when employing methods like Native Chemical Ligation (NCL).

Native Chemical Ligation (NCL): NCL is a powerful chemoselective method for coupling two unprotected peptide fragments in aqueous solution. ethz.chgoogle.com The reaction occurs between a fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. ethz.ch These two fragments react to form a native peptide bond at the ligation site. ethz.ch

The use of this compound is highly strategic in preparing the thioester fragment. A peptide segment is first synthesized, often terminating with the Tyr-Gly sequence. The C-terminal glycine carboxylic acid is then converted into a thioester. The choice of glycine at the C-terminus is crucial because it is achiral and therefore cannot be racemized during the activation and coupling steps—a significant risk for other amino acids. polypeptide.com This principle is a cornerstone of robust fragment condensation strategies. google.com

A practical application of this concept is seen in the synthesis of Met-enkephalin (sequence: Tyr-Gly-Gly-Phe-Met). nih.gov A convergent synthesis was successfully employed using a (2+2+1) fragment condensation approach, demonstrating the utility of coupling smaller peptide blocks, including the key Tyr-Gly motif. nih.gov While effective, this approach can face challenges. For example, some large fragments containing a Tyr-Gly sequence have been noted for their low solubility, which can hamper ligation efficiency and requires careful optimization of reaction conditions, such as the use of chaotropic agents or organic co-solvents. researchgate.netacs.org

Table 2: Convergent Synthesis Strategies Involving Tyr-Gly Containing Fragments

Target Peptide Strategy Fragments Ligation Site Key Advantage Reference(s)
Met-enkephalin Solution-Phase Fragment Condensation [Tyr-Gly] + [Gly-Phe] + [Met] Gly-Gly Convergent build-up nih.gov
GLP-1 Analogs Solid/Liquid Phase Fragment Condensation Multiple fragments (e.g., 1-4, 5-16, 17-31) Glycine residues Avoidance of racemization at ligation points google.com
ShK Toxin Native Chemical Ligation (NCL) [Arg1-Gln16]-thioester + [Cys17-Cys35] Gln-Cys Coupling of unprotected fragments nih.gov
General Protein Synthesis Native Chemical Ligation (NCL) Peptide1-Xaa-thioester + Cys-Peptide2 Xaa-Cys General applicability ethz.chgoogle.com

Mechanistic and Methodological Considerations of Protecting Group Chemistry Relevant to N Boc Tyr Bn Gly Oh

N-tert-Butoxycarbonyl Protecting Group: Stability and Cleavage Mechanisms

The N-tert-Butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines in organic synthesis. wikipedia.orgbzchemicals.com Its utility stems from its stability under a broad range of conditions and its facile removal under specific acidic environments. bzchemicals.comorganic-chemistry.org

The deprotection of the Boc group proceeds via an acid-catalyzed mechanism. The initial step involves the protonation of the carbonyl oxygen of the carbamate (B1207046). chemistrysteps.com This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. commonorganicchemistry.com This intermediate then readily undergoes decarboxylation to yield the free amine and carbon dioxide. chemistrysteps.comcommonorganicchemistry.com

The rate of Boc deprotection is highly dependent on the strength of the acid used. acsgcipr.org Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol (B129727) or dioxane are commonly used for rapid and efficient cleavage. wikipedia.orgresearchgate.net Research has shown that the cleavage of N-Boc groups can exhibit a second-order dependence on the acid concentration, highlighting the importance of the acidic medium's composition. acsgcipr.org

Selective deprotection of the N-Boc group in the presence of other acid-sensitive functionalities is a critical aspect of its application. acsgcipr.org For instance, careful selection of reagents and conditions allows for the removal of the N-Boc group while leaving tert-butyl esters or other acid-labile groups intact. researchgate.netresearchgate.net The use of 4 M HCl in anhydrous dioxane has been reported to provide excellent selectivity for deprotecting Nα-Boc groups over tert-butyl esters and ethers. researchgate.net Conversely, other studies have explored the selective cleavage of tert-butyl esters in the presence of N-Boc groups using Lewis acids like cerium(III) chloride. organic-chemistry.org

The following table summarizes various conditions for Boc deprotection and their selectivity:

Reagent/ConditionsSelectivityReference
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)General, strong acid conditions for complete deprotection. wikipedia.orgjk-sci.com wikipedia.orgjk-sci.com
HCl (4 M) in anhydrous dioxaneSelective for Nα-Boc over tert-butyl esters and ethers (excluding phenolic tert-butyl ethers). researchgate.net researchgate.net
Cerium(III) chlorideSelective for tert-butyl esters over N-Boc groups. organic-chemistry.org organic-chemistry.org
p-Toluenesulfonic acid (p-TsOH) in ethanolReported to selectively deprotect Nα-Boc groups in the presence of tert-butyl esters. researchgate.net researchgate.net
Aqueous phosphoric acidEffective for deprotection of tert-butyl carbamates, esters, and ethers while tolerating Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.org organic-chemistry.org

A key advantage of the Boc protecting group is its compatibility with orthogonal protecting groups, which can be removed under different chemical conditions. fiveable.me This orthogonality is crucial in complex multi-step syntheses, such as peptide synthesis, where different functional groups need to be selectively deprotected. numberanalytics.com

The Boc group, being acid-labile, is orthogonal to base-labile groups like the Fluorenylmethyloxycarbonyl (Fmoc) group and groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group. organic-chemistry.orgbiosynth.com This allows for a strategic approach where the N-terminal Boc group can be removed with acid without affecting an Fmoc-protected side chain or a Cbz-protected amine elsewhere in the molecule. enamine.net For example, in solid-phase peptide synthesis (SPPS), the Boc/Bzl (benzyl) strategy is a well-established, albeit quasi-orthogonal, approach. biosynth.comiris-biotech.de

The following table illustrates the compatibility of the Boc group with common orthogonal protecting groups:

Orthogonal Protecting GroupCleavage ConditionCompatibility with BocReference
Fluorenylmethyloxycarbonyl (Fmoc)Base-labile (e.g., piperidine)High compatibility; Boc is stable to the basic conditions used for Fmoc removal. organic-chemistry.orgbiosynth.com organic-chemistry.orgbiosynth.com
Benzyloxycarbonyl (Cbz or Z)Hydrogenolysis (e.g., H₂/Pd-C) or strong acids. bzchemicals.combiosynth.comCompatible when hydrogenolysis is used for Cbz removal.
Allyloxycarbonyl (Alloc)Pd(0)-catalyzed cleavage. biosynth.comHigh compatibility; Boc is stable to these conditions. biosynth.com biosynth.com

Under certain conditions, particularly with the application of strong bases or specific activating agents, Boc-protected amines can undergo a reaction pathway that leads to the formation of isocyanate intermediates. rsc.orgresearchgate.net This transformation involves the activation of the Boc group, for instance with trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O) and 2-chloropyridine, which facilitates the elimination of the tert-butoxy (B1229062) group and subsequent rearrangement to the isocyanate. acs.org This reactive intermediate can then be trapped by various nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively. rsc.orgacs.org While not a standard deprotection method, understanding this potential reactivity is crucial to avoid unintended side reactions during synthesis.

Compatibility with Orthogonal Protecting Groups in Multi-Component Systems

O-Benzyl Protecting Group on Tyrosine: Stability and Cleavage Mechanisms

The O-Benzyl (Bn) ether is a common protecting group for the phenolic hydroxyl group of tyrosine. Its stability profile makes it suitable for use in conjunction with the Boc group in peptide synthesis.

The O-benzyl group can be cleaved through two primary pathways: hydrogenolysis and acidolysis.

Hydrogenolysis: This is a mild and highly effective method for deprotecting benzyl ethers. thieme-connect.de It is typically carried out using a catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H₂). thalesnano.comacsgcipr.org Transfer hydrogenation, using hydrogen donors like formic acid or 1,4-cyclohexadiene, is also a viable alternative. acsgcipr.org This method is particularly advantageous as it generally avoids the side reactions associated with acidic cleavage. thieme-connect.de

Acidolysis: The O-benzyl group is also susceptible to cleavage by strong acids, a property that allows for its removal concurrently with the Boc group in a final deprotection step, often using strong acids like hydrogen fluoride (B91410) (HF). thieme-connect.deiris-biotech.de However, the O-benzyl group on tyrosine is more acid-labile than benzyl ethers on aliphatic alcohols. thieme-connect.de Repeated exposure to the acidic conditions used for Nα-Boc deprotection (e.g., 50% TFA in DCM) can lead to premature cleavage of the O-benzyl group. thieme-connect.de

A significant side reaction during the acid-catalyzed deprotection of O-benzyl tyrosine is the migration of the benzyl group from the oxygen atom to the aromatic ring of the tyrosine side chain, leading to the formation of 3-benzyltyrosine. peptide.comnih.gov This intramolecular rearrangement is promoted by the acidic conditions used for deprotection. nih.gov

Several strategies have been developed to mitigate this unwanted side reaction:

Use of Scavengers: The addition of "scavengers" to the deprotection cocktail can help to trap the liberated benzyl cation before it can alkylate the tyrosine ring. wikipedia.org Common scavengers include anisole, thioanisole, and p-cresol. wikipedia.orgnih.gov Pentamethylbenzene in TFA has also been shown to effectively promote the deprotection of Tyr(Bzl) while suppressing the formation of 3-benzyltyrosine. scispace.com

Modified Cleavage Cocktails: The composition of the acidic medium can be adjusted to minimize benzyl group migration. For instance, using a mixture of trifluoroacetic acid and acetic acid has been shown to suppress both the loss of the O-benzyl protection and the formation of 3-benzyltyrosine during Boc deprotection steps. nih.gov

Alternative Protecting Groups: In cases where benzyl group migration is a persistent issue, particularly in the synthesis of long peptides, alternative protecting groups for the tyrosine side chain may be employed. peptide.compeptide.com Halogenated benzyl ethers, such as the 2,6-dichlorobenzyl (Cl₂Bzl) group, exhibit increased stability towards acidolysis, reducing premature deprotection and subsequent side reactions. thieme-connect.de

The following table provides a summary of side reactions and mitigation strategies for the O-benzyl group on tyrosine:

Side ReactionMitigating StrategyReference
Benzyl group migration to the tyrosine ring (formation of 3-benzyltyrosine)Addition of scavengers (e.g., anisole, thioanisole, p-cresol, pentamethylbenzene). wikipedia.orgnih.govscispace.com wikipedia.orgnih.govscispace.com
Use of modified acid cleavage cocktails (e.g., TFA/acetic acid mixture). nih.gov nih.gov
Employing more acid-stable protecting groups (e.g., 2,6-dichlorobenzyl). thieme-connect.de thieme-connect.de
Premature cleavage during repeated Nα-Boc deprotectionUse of milder Boc deprotection conditions or more stable O-benzyl derivatives. thieme-connect.de thieme-connect.de

Hydrogenolytic and Acidolytic Cleavage Pathways

Regio- and Stereoselectivity Control in Synthetic Transformations Involving N-Boc-Tyr(Bn)-Gly-OH

In the synthesis of complex peptides, the precise control over reaction sites (regioselectivity) and the spatial orientation of atoms (stereoselectivity) is paramount. The bifunctional nature of amino acids necessitates the use of protecting groups to ensure that peptide bonds form as intended. acs.org The compound this compound is a dipeptide building block designed with specific protecting groups—tert-butyloxycarbonyl (Boc) on the N-terminus and benzyl (Bn) on the tyrosine side chain—to navigate the challenges of regiochemical and stereochemical control during peptide synthesis.

The N-terminal Boc group and the phenolic benzyl ether are considered semipermanent groups, intended to remain in place during the coupling of the C-terminal carboxylic acid. wiley-vch.de The selection of these groups is critical; they must prevent side reactions at the N-terminus and the tyrosine phenol (B47542) group while not sterically or electronically hindering the desired reaction at the C-terminus. wiley-vch.de Furthermore, they are instrumental in preserving the chiral integrity of the tyrosine residue.

Regioselectivity Control

The primary function of the protecting groups in this compound is to direct the acylation reaction exclusively to the C-terminal carboxyl group. The Boc group shields the primary amine (N-terminus) of the tyrosine residue, preventing it from acting as a nucleophile and forming undesired peptide bonds or self-polymerizing upon activation of the C-terminus. wiley-vch.deresearchgate.net Simultaneously, the benzyl ether protects the nucleophilic phenolic hydroxyl group of the tyrosine side chain from undergoing acylation. researchgate.net

Despite this strategic protection, a notable challenge to regioselectivity is the potential for side reactions involving the protecting groups themselves or the activated aromatic ring of tyrosine.

Benzyl Group Migration : The benzyl ether protecting the tyrosine side chain is susceptible to acid-catalyzed migration. During synthetic steps that require acidic conditions, such as the repeated deprotection of N-terminal Boc groups in a growing peptide chain using trifluoroacetic acid (TFA), the benzyl group can migrate from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine residue. researchgate.netpeptide.com This side reaction leads to the formation of a C-benzylated tyrosine impurity, which complicates the purification of the final peptide and alters its structure. peptide.com The stability of the benzyl group is often insufficient to fully withstand the repetitive acid treatments required in Boc-based solid-phase peptide synthesis (SPPS). researchgate.net

Aromatic Ring Alkylation/Acylation : The tyrosine ring is electron-rich and thus activated towards electrophilic substitution. This makes it susceptible to undesired alkylation or acylation at the ortho position relative to the hydroxyl group, particularly if scavengers are not used effectively during deprotection steps that generate carbocations (e.g., from the Boc group). researchgate.net

The table below summarizes the key aspects of regiochemical control and potential side reactions.

Protected SiteProtecting GroupDesired OutcomePotential Side ReactionConditions Favoring Side Reaction
N-terminus (α-amino) Boc (tert-butyloxycarbonyl)Prevents N-acylationNoneN/A
Tyrosine Side Chain (Phenol) Bn (Benzyl)Prevents O-acylationBenzyl migration to the aromatic ringRepetitive treatments with strong acid (e.g., TFA, HF) researchgate.netpeptide.com
Tyrosine Aromatic Ring NoneRemains unreactedElectrophilic alkylation/acylationPresence of electrophiles (e.g., carbocations) during acid deprotection researchgate.net

Stereoselectivity Control

Maintaining the stereochemical integrity of the chiral α-carbon in the tyrosine residue is a critical objective during peptide synthesis. The primary pathway for the loss of chirality, or racemization, during the activation of the C-terminal carboxyl group is through the formation of an oxazol-5(4H)-one intermediate (also known as an azlactone). wiley-vch.denih.gov

The mechanism involves the intramolecular attack of the N-acyl oxygen on the activated carboxyl group, forming the oxazolone (B7731731) ring. This intermediate can readily enolize in the presence of a base, leading to the loss of the proton at the chiral α-carbon and the formation of a planar, achiral enolate. wiley-vch.de Subsequent nucleophilic attack by an amine on this intermediate can occur from either face, resulting in a mixture of L- and D-amino acid-containing peptides (epimerization). wiley-vch.denih.gov

The N-Boc protecting group on this compound plays a crucial role in suppressing this racemization pathway. Key findings include:

Suppression of Oxazolone Formation : Urethane-based protecting groups, such as Boc and Fmoc, are known to significantly reduce the rate of oxazolone formation compared to other N-acyl groups. chemrxiv.org The electronic properties of the carbamate linkage disfavor the cyclization reaction, thereby preserving the stereochemical configuration of the activated residue. wiley-vch.dechemrxiv.org While not completely eliminating the risk, the use of the Boc group is a cornerstone of strategies aimed at racemization-free coupling.

Influence of Coupling Reagents : The choice of coupling reagents and reaction conditions is also vital for minimizing epimerization. Modern peptide synthesis often employs reagents that facilitate rapid amide bond formation, which kinetically outcompetes the rate of oxazolone formation and subsequent racemization. nih.gov For instance, the synthesis of peptide fragments using N-Boc-Tyr(Bn)-OH derivatives has been achieved with high yields, indicating minimal side reactions, including epimerization.

The following table presents examples of synthetic transformations involving N-Boc protected tyrosine or glycine (B1666218) derivatives, illustrating the conditions used to achieve high-yield couplings, which is indicative of successful stereochemical control.

ReactantsCoupling Method/ReagentsProductYieldReference
Boc-Tyr(Bn)-OSu + HCl·H-Gly-Gly-Phe-Leu-OBnMechanochemical grinding (ball-milling)Boc-Tyr(Bn)-Gly-Gly-Phe-Leu-OBn88% rsc.org
N-Boc-Me-D-Leu-OH + D-Leu-OBn·TosOHEDCI, HOBt, DIPEA in DCMN-Boc-Me-D-Leu-D-Leu-OBn85% mdpi.com
N-Boc-D-Leu-OH + H-Me-D-Leu-D-Leu-OBnEDCI, HOBt, DIPEA in DCMN-Boc-D-Leu-Me-D-Leu-D-Leu-OBn85% mdpi.com
N-Boc-Gly-OH + H-Phe-Leu-OMeT3P® in DCMN-Boc-Gly-Phe-Leu-OMe>99% mdpi.com

Analytical and Characterization Methodologies for Synthetic Verification of N Boc Tyr Bn Gly Oh and Its Derivatives

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification of N-Boc-Tyr(Bn)-Gly-OH after synthesis and for the subsequent assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a principal technique used in this context.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis and purification of protected peptides like this compound. rsc.org The purity of synthesized peptides is often monitored at each step of the synthesis process using HPLC-MS analysis. mdpi.com For instance, in the synthesis of a pentapeptide, each coupling and deprotection step was monitored by HPLC-MS to ensure the reaction completion and to assess the purity of the intermediates. mdpi.com

A typical HPLC setup for analyzing this compound and its derivatives would involve a C18 column and a mobile phase gradient consisting of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.org For example, the purity of a synthesized 24-mer peptide containing multiple tyrosine residues, which could be synthesized using this compound, was confirmed to be 89% by HPLC after purification. vulcanchem.com

In some synthetic protocols, crude products are purified by silica (B1680970) gel chromatography. For example, the purification of a dipeptide was achieved using a hexane/EtOAc solvent system. mdpi.com

Thin-Layer Chromatography (TLC):

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For instance, in the synthesis of a tetrapeptide, TLC was used with a mobile phase of 10% CH3OH/CHCl3 and visualized using a ninhydrin (B49086) stain. mdpi.com

Technique Application Typical Conditions Reference
HPLC-MSMonitoring reaction progress and purity assessmentC18 column, water/acetonitrile gradient with 0.1% TFA rsc.orgmdpi.com
Silica Gel ChromatographyPurification of crude productHexane/EtOAc solvent system mdpi.com
TLCReaction monitoring and preliminary purity check10% CH3OH/CHCl3, Ninhydrin stain mdpi.com

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are vital for confirming the covalent structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most common methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the molecule, confirming the presence of the Boc, benzyl (B1604629), tyrosine, and glycine (B1666218) moieties. For a related compound, N-Boc-L-proline, ¹H NMR in DMSO showed characteristic peaks for the Boc group at 1.39 ppm (singlet, 9H) and for the proline ring protons. mdpi.com In the context of this compound, one would expect to see signals corresponding to the aromatic protons of the tyrosine and benzyl groups, the α-protons of tyrosine and glycine, and the characteristic singlet for the tert-butyl protons of the Boc group.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For a similar protected dipeptide, ¹³C NMR in DMSO-d₆ showed signals for the carbonyl carbons, aromatic carbons, and the carbons of the protecting groups and amino acid residues. mdpi.com

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. Key characteristic absorption bands would include:

N-H stretching of the amide bond.

C=O stretching of the carbamate (B1207046) (Boc group), the carboxylic acid, and the amide bond. mdpi.com

Aromatic C=C stretching from the tyrosine and benzyl groups. mdpi.com

C-O stretching of the ether and ester functionalities. mdpi.com

For a similar N-Boc protected amino acid, characteristic IR bands were observed for the N-H stretch (2973 cm⁻¹), C=O of the acid (1727 cm⁻¹), and C=O of the carbamate (1650 cm⁻¹). mdpi.com The presence of these bands in the IR spectrum of the synthesized product provides strong evidence for the formation of this compound.

Spectroscopic Technique Key Observables for this compound Reference
¹H NMRSignals for aromatic protons (tyrosine, benzyl), α-protons (tyrosine, glycine), and tert-butyl protons (Boc group). mdpi.com
¹³C NMRResonances for carbonyl, aromatic, and aliphatic carbons. mdpi.com
IR SpectroscopyN-H stretch, C=O stretches (carbamate, carboxylic acid, amide), aromatic C=C stretch, C-O stretch. mdpi.com

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS):

High-Resolution Mass Spectrometry provides a very accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the synthesized molecule. For a similar protected dipeptide, HRMS (ESI) was used to find the [M+Na]⁺ ion, and the observed mass was very close to the calculated mass, confirming the identity of the compound. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:

For larger peptide derivatives, MALDI-TOF MS is often employed. In the characterization of nucleopeptides, MALDI-TOF MS was used to determine the molecular weight of the synthesized products. nih.gov

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the sequence of the dipeptide and the nature of the protecting groups.

Mass Spectrometry Technique Information Obtained Example Application Reference
HRMS (ESI)Accurate molecular weight and elemental composition.Confirmation of the [M+Na]⁺ ion of a protected dipeptide. mdpi.com
MALDI-TOF MSMolecular weight of larger peptide derivatives.Characterization of nucleopeptides. nih.gov

Q & A

Q. How can researchers ensure reproducibility when reporting synthetic protocols for this compound?

  • Methodological Answer :
  • Provide detailed reaction logs (temperature, humidity, reagent lot numbers).
  • Share raw NMR/LC-MS data in supplementary materials and adhere to FAIR data principles .

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